
(3-Bromophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrNO4S and its molecular weight is 410.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A considerable body of research is dedicated to synthesizing novel compounds derived from bromophenol and evaluating their biological activities. For instance, a study focused on synthesizing novel bromophenol derivatives and assessing their inhibitory potency against carbonic anhydrase enzymes, highlighting their potential in pH regulation and therapeutic applications (Akbaba et al., 2013). Another direction in chemical synthesis is exploring the antiestrogenic activities of certain dihydronaphthalene isomers, demonstrating potent activity in in vitro models, thereby contributing to the development of new therapeutic agents (Jones et al., 1979).
Antioxidant Properties
The antioxidant properties of bromophenol derivatives have also been a significant area of study. Research has shown that synthesized derivatives exhibit potent antioxidant activities, surpassing standard antioxidant compounds in certain assays, suggesting their utility in developing new antioxidant agents (Çetinkaya et al., 2012). These findings underline the potential of bromophenol derivatives in combating oxidative stress-related diseases.
Antibacterial and Antimicrobial Activities
Investigations into the antibacterial and antimicrobial properties of bromophenol derivatives have yielded promising results. For example, compounds isolated from marine red algae exhibited potent activities against various strains of bacteria, underscoring the potential of marine-derived bromophenols as natural sources of new antibacterial agents (Xu et al., 2003).
Application in Material Science
Beyond biomedical applications, bromophenol derivatives have been explored for use in material science, such as in the development of proton exchange membranes for fuel cells. This research avenue explores the synthesis of new monomers and copolymers, aiming to improve the efficiency and durability of fuel cell membranes (Wang et al., 2012).
Alzheimer's Disease Research
The multifunctional nature of certain synthesized amides, derived from bromophenol compounds, has been evaluated for their potential in Alzheimer's disease treatment. These studies involve enzyme inhibition assays and chemoinformatic analysis, aiming to develop new therapeutic agents for this neurodegenerative condition (Hassan et al., 2018).
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c1-23-14-5-7-15(8-6-14)24(21,22)16-10-19(11-16)17(20)12-3-2-4-13(18)9-12/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQXZTWKKJHUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
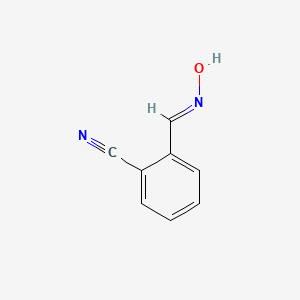
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)

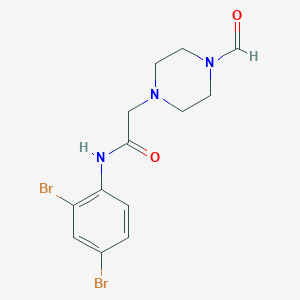
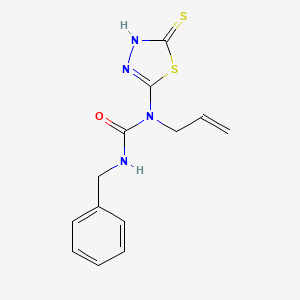
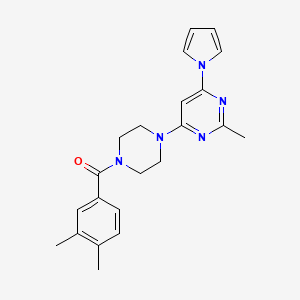
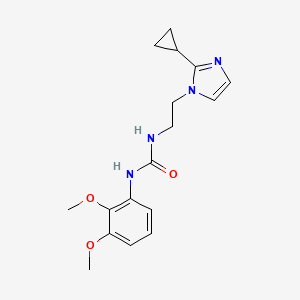
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
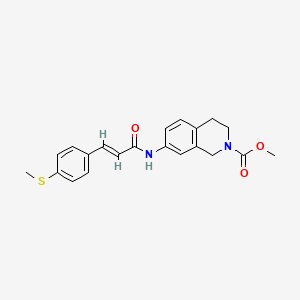
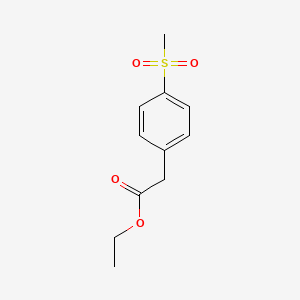

![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)
